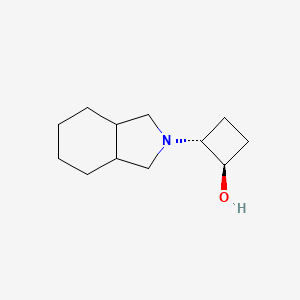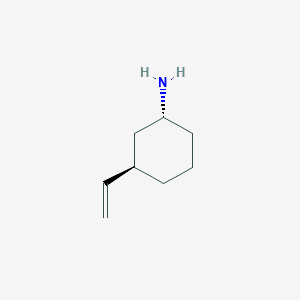
Rel-(1R,3R)-3-vinylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3R)-3-vinylcyclohexan-1-amine is an organic compound characterized by its unique cyclohexane ring structure with a vinyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-vinylcyclohexan-1-amine typically involves the use of cyclohexanone as a starting material. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by a vinylation reaction to introduce the vinyl group.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and amination processes. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3R)-3-vinylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted cyclohexane derivatives.
Substitution: Produces various substituted amines.
Scientific Research Applications
Rel-(1R,3R)-3-vinylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,3R)-3-vinylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Rel-(1R,3R)-3-vinylcyclohexan-1-amine can be compared with other similar compounds, such as:
Rel-(1R,3R)-Methyl 3-aminocyclohexanecarboxylate: Similar in structure but with a carboxylate group instead of a vinyl group.
Rel-(1R,3R)-Cyclohexane-1,3-diol: Lacks the vinyl and amine groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a vinyl group and an amine group on a cyclohexane ring, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1R,3R)-3-ethenylcyclohexan-1-amine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2/t7-,8-/m1/s1 |
InChI Key |
YUFHIVZCQWFSIJ-HTQZYQBOSA-N |
Isomeric SMILES |
C=C[C@@H]1CCC[C@H](C1)N |
Canonical SMILES |
C=CC1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


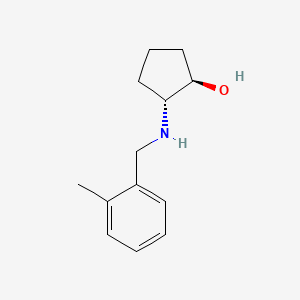
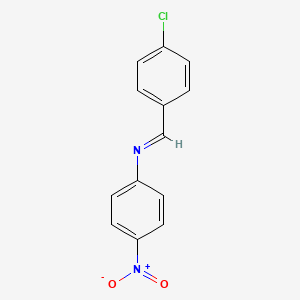
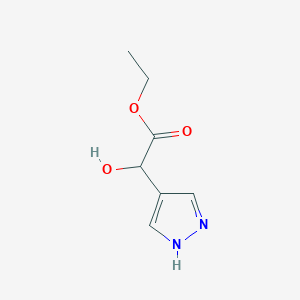
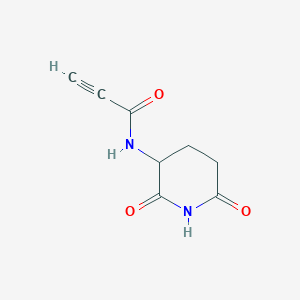
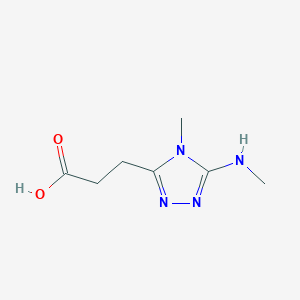
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)
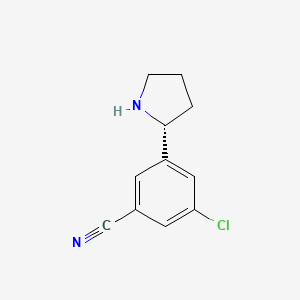
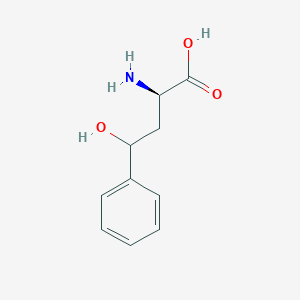
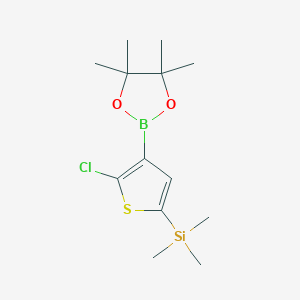
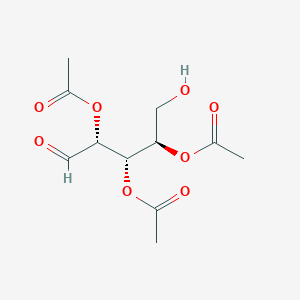
![6-(4-Chlorobenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280668.png)
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)
